molecular formula C16H8O2 B188934 Aceanthrenequinone CAS No. 6373-11-1

Aceanthrenequinone

Cat. No. B188934
CAS RN: 6373-11-1
M. Wt: 232.23 g/mol
InChI Key: YAIBDWAANBTYIA-UHFFFAOYSA-N
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Description

Aceanthrenequinone is a cyclic α-diketone . It reacts with hexaethyltriaminophosphine in the presence of fullerene C (60), to yield methanofullerene derivatives . Hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been reported .


Synthesis Analysis

Aceanthrenequinone (AATQ) is a novel photosensitizer with high-photoinitiating ability . It has been used in the synthesis of spiro-tricyclic porphodimethenes . The hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been studied . In reactions with the Brønsted superacid CF(3)SO(3)H (triflic acid), the condensation products are formed in good yields (58-99%, 10 examples) with high regioselectivity .


Molecular Structure Analysis

The empirical formula of Aceanthrenequinone is C16H8O2 . Its molecular weight is 232.23 . The SMILES string representation of its structure is O=C1C(=O)c2c3ccccc3cc4cccc1c24 .


Chemical Reactions Analysis

Aceanthrenequinone reacts with hexaethyltriaminophosphine in the presence of fullerene C(60), to yield methanofullerene derivatives . Hydroxyalkylation reactions of aceanthrenequinone with a series of arenes have been reported .


Physical And Chemical Properties Analysis

Aceanthrenequinone is a solid substance . Its melting point is between 270-273 °C (lit.) . It is a reddish-brown powder .

Scientific Research Applications

  • Deoxygenation in the Presence of Fullerene C60 : A study by Romanova et al. (2011) investigated the reactions of cyclic α-diketones like acenaphthenequinone, aceanthrenequinone, and N-alkylisatins with hexaethyltriaminophosphine in the presence of fullerene C60. This process resulted in the formation of methanofullerene derivatives under mild conditions, indicating potential applications in organic chemistry and materials science (Romanova et al., 2011).

  • Hydroxyalkylation Reactions with Arenes in Superacid : Klumpp et al. (2008) studied the hydroxyalkylation reactions of aceanthrenequinone with various arenes, using Brønsted superacid. They achieved condensation products with high regioselectivity and yield, demonstrating the chemical versatility of aceanthrenequinone in reactions involving superacids (Klumpp et al., 2008).

  • Reactions with Aromatic and Aliphatic Amines : Amer et al. (2015) explored the reactions of acenaphthenequinone and aceanthrenequinone with various amines. They discovered new compounds with potential pharmacological properties, indicating the significance of aceanthrenequinone in synthesizing new chemical entities (Amer et al., 2015).

  • Synthesis of Spiro-Tricyclic Porphodimethenes : Harmjanz et al. (2001) demonstrated the acid-catalyzed [2 + 2] condensation reactions of aceanthrenequinone with other compounds, leading to novel spiro-tricyclic porphodimethenes. This study highlights the potential of aceanthrenequinone in synthesizing complex molecular structures useful in various scientific fields (Harmjanz et al., 2001).

Safety And Hazards

Aceanthrenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

aceanthrylene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIBDWAANBTYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311753
Record name 1,2-Aceanthrylenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Aceanthrylenedione

CAS RN

6373-11-1
Record name 1,2-Aceanthrylenedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Aceanthrylenedione
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Aceanthrylenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Aceanthrylenedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
133
Citations
DA Klumpp, Y Zhang, D Do, R Kartika - Applied Catalysis A: General, 2008 - Elsevier
The hydroxyalkylation reactions of aceanthrenequinone (6) and acenapthenequinone (7) with a series of arenes have been studied. In reactions with the Brønsted superacid CF 3 SO 3 …
Number of citations: 19 www.sciencedirect.com
Y Xiong, H Zou, S Wang, J Guo, B Zeng, P Xiao, J Liu… - Toxicology Reports, 2022 - Elsevier
A number of photoinitiators are available in chemical industry, but less of them in biomedicine or clinical therapy due to the limitation of their cytotoxicity and biocompatibility. Thus, it is …
Number of citations: 5 www.sciencedirect.com
MM Sidky, FH Osman - Journal für Praktische Chemie, 1973 - Wiley Online Library
… The Reaction of Dialkyl Phosphites with Acenaphthenequinone and aceanthrenequinone … The Reaction of Dialkyl Phosphites with Acenaphthenequinone …
Number of citations: 7 onlinelibrary.wiley.com
Y Xiong, H Zou, S Wang, J Guo, B Zeng, P Xiao… - Toxicology …, 2022 - ncbi.nlm.nih.gov
The authors regret that there are faults in Fig. 3, including subimages BAPO 5 μM, AATQ 25 μM, AATQ 50 μM, AATQ 100 μM in Fig. 3 A, and Control in Fig. 3 B. These wrong subimages …
Number of citations: 3 www.ncbi.nlm.nih.gov
M Harmjanz, I Božidarević, MJ Scott - Organic Letters, 2001 - ACS Publications
… As previously observed with acenaphthenequinone, 3 aceanthrenequinone or pyrene-4,5-… as products of the condensation reaction with aceanthrenequinone, but as confirmed by X-ray …
Number of citations: 25 pubs.acs.org
KE Wentz, A Molino, LA Freeman… - Angewandte Chemie …, 2023 - Wiley Online Library
… Intrigued by this result, we reacted 1 with aceanthrenequinone and observed a color change to deep purple, indicative of the formation of 3. On a preparative scale, compounds 2 and 3 …
Number of citations: 3 onlinelibrary.wiley.com
S Sharma, M Nath - New Journal of Chemistry, 2011 - pubs.rsc.org
… from the reaction of porphyrin 1 with aceanthrenequinone, but surprisingly a single product 5 has … of two carbonyl groups, present in aceanthrenequinone as reported in the literature. …
Number of citations: 17 pubs.rsc.org
J Zhang, S Wang, J Lalevée… - Journal of Polymer …, 2020 - Wiley Online Library
The photoinitiation abilities of three 1,2‐diketones [ie, acenaphthenequinone (ANPQ), aceanthrenequinone (AATQ), and 9,10‐phenanthrenequinone (PANQ)]‐based photoinitiating …
Number of citations: 17 onlinelibrary.wiley.com
YJ Tsou, RY Guan, JL Han - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… of 3-alkylidene oxindoles 1 with aceanthrenequinone 6 using catalyst C3 was also examined. … with the carbonyl group at C-2 in aceanthrenequinone. It might be the steric hindrance of …
Number of citations: 6 pubs.rsc.org
IP Romanova, AV Bogdanov, VF Mironov… - The Journal of …, 2011 - ACS Publications
The reactions of such cyclic α-diketones as acenaphthenequinone, aceanthrenequinone, and N-alkylisatins, with hexaethyltriaminophosphine in the presence of the fullerene C 60 , …
Number of citations: 53 pubs.acs.org

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